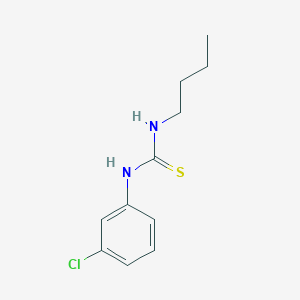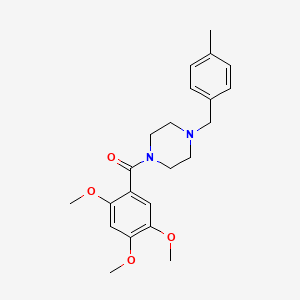![molecular formula C25H25N3O3 B4886187 N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4886187.png)
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide, also known as BIX01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide exerts its effects by binding to the active site of G9a, thereby inhibiting its enzymatic activity. This inhibition leads to a reduction in the methylation of histone H3 at lysine 9, resulting in the derepression of various genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce differentiation in various cell types, including embryonic stem cells, neural stem cells, and cancer cells. It has also been found to inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide also has some limitations. It has been found to have off-target effects, which can complicate the interpretation of experimental results. Additionally, its potency can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide. One area of research is the development of more potent and selective inhibitors of G9a. Another area of research is the investigation of the therapeutic potential of N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide in various diseases, including cancer and neurodegenerative diseases. Additionally, research can be conducted to better understand the off-target effects of N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide and to develop strategies to mitigate these effects.
Métodos De Síntesis
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 4-biphenylylcarbonyl chloride with hydrazine hydrate to form the intermediate 4-biphenylylcarbonylhydrazine. This intermediate is then reacted with 2-nitrobenzaldehyde to form the final product, N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide.
Aplicaciones Científicas De Investigación
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to be a potent inhibitor of G9a, a histone lysine methyltransferase, which plays a crucial role in the regulation of gene expression. This inhibition leads to a reduction in the methylation of histone H3 at lysine 9, resulting in the derepression of genes that are involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.
Propiedades
IUPAC Name |
N-[4-[[(4-phenylbenzoyl)amino]carbamoyl]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-2-3-9-23(29)26-22-16-14-21(15-17-22)25(31)28-27-24(30)20-12-10-19(11-13-20)18-7-5-4-6-8-18/h4-8,10-17H,2-3,9H2,1H3,(H,26,29)(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFIOWBWNWDACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(biphenyl-4-ylcarbonyl)hydrazinyl]carbonyl}phenyl)pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4886108.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4886133.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4886138.png)
![methyl 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B4886145.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4886149.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B4886154.png)

![2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4886178.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4886183.png)
![1-[4-(4-ethylphenoxy)butyl]piperidine](/img/structure/B4886189.png)
![1-(2-methoxyphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4886195.png)